molecular formula C9H7ClF3NO B024249 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride CAS No. 75999-66-5

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride

Cat. No.: B024249
CAS No.: 75999-66-5
M. Wt: 237.6 g/mol
InChI Key: CIRVADWNFWYATJ-UHFFFAOYSA-N
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Description

Historical Development of Trifluoroacetimidoyl Chloride Research

The development of trifluoroacetimidoyl chlorides is embedded within the broader evolution of organofluorine chemistry, which gained significant momentum in the mid-20th century. Early research on these compounds was driven by the recognition of the unique properties conferred by the trifluoromethyl group and the need for efficient methods to incorporate this moiety into organic molecules for various applications.

According to detailed literature on fluorine chemistry, the synthetic approaches to trifluoroacetimidoyl chlorides evolved from initial methods involving the reaction of trifluoroacetic acid derivatives with amines to form trifluoroacetamides, which were then converted to the corresponding imidoyl chlorides using various chlorinating agents. One of the early synthesis methods reported involved the use of carbon tetrachloride (CCl₄) and triphenylphosphine (PPh₃) to convert trifluoroacetamides to trifluoroacetimidoyl chlorides in excellent yields (85-95%).

This methodology, while effective, faced challenges including the use of carbon tetrachloride, which was later restricted due to environmental concerns. This led to the development of alternative approaches, including the use of dichlorotriphenylphosphorane (PPh₃Cl₂) as the chlorinating agent. In industrial applications, phosphorus oxychloride (POCl₃) has been employed for the conversion of trifluoroacetamides to imidoyl chlorides, offering a more practical approach for large-scale production.

A significant advancement in the synthesis of aryl trifluoroacetimidoyl chlorides was reported in the literature, providing details on the preparation of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride from 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE using dichlorotriphenylphosphorane and triethylamine in acetonitrile. The procedure achieved a yield of 61% and involved refluxing for 3 hours, followed by purification steps:

N-Phenyltrifluoroacetamide (4.00 g, 21.2 mmol) and dichlorotriphenylphosphorane (17.6 g, 52.9 mmol) were suspended in MeCN (80 ml) and Et3N (7.67 ml, 55.0 mmol) was added. The suspension was refluxed for 3 h and then cooled to 0°C.

More recently, a notable advancement was reported describing a "purification-free preparation" of trifluoroacetimidoyl chlorides, addressing one of the challenges in working with these reagents and enabling their preparation on a multigram scale:

"This paper describes a clean and high-yielding preparation of 2,2,2-trifluoro-N-phenylacetimidoyl chloride on a multigram scale without the need for purification."

The historical timeline of key developments in trifluoroacetimidoyl chloride research reflects the broader trends in organofluorine chemistry: the initial focus on synthetic methodology, followed by the exploration of applications, and then the refinement of procedures to address practical considerations such as scalability and environmental impact.

Position of this compound in Fluorine Chemistry

This compound occupies a distinctive position in the landscape of fluorine chemistry as a functionalized trifluoromethyl-containing building block. It belongs to the broader family of trifluoroacetimidoyl halides, which are considered "potent trifluoromethyl synthons to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles". These compounds have found extensive applications in organic synthesis, pharmaceuticals, agrochemicals, and materials science.

To understand the position of this compound in fluorine chemistry, it is important to consider its physical and chemical properties, which are summarized in the following table:

Property Value Source
CAS Number 75999-66-5
Molecular Formula C₉H₇ClF₃NO
Molecular Weight 237.61 g/mol
Physical State Light orange to yellow to green clear liquid
Boiling Point 98°C/14 mmHg or 232.7°C at 760 mmHg
Refractive Index 1.51
Purity (Commercial) min. 98.0% (GC)
GHS Classification Corrosive to metals, Causes severe skin burns and eye damage

Several features contribute to the unique position of this compound in fluorine chemistry:

  • Structural Uniqueness : The combination of the trifluoromethyl group, the imidoyl chloride functionality, and the 4-methoxyphenyl group creates a reagent with distinct reactivity patterns not found in other fluorinated building blocks.

  • Synthetic Versatility : Trifluoroacetimidoyl halides serve as precursors for a diverse array of trifluoromethylated compounds, including heterocycles, imines, and functionalized aromatics. The reactivity profile of this compound allows for various transformations, making it a valuable building block in synthetic organic chemistry.

  • Electronic Modulation : The 4-methoxyphenyl group provides electronic modulation through its electron-donating character, influencing the reactivity of the imidoyl chloride functionality. This electronic tuning is not available in many other fluorinated building blocks and contributes to the unique behavior of this compound.

  • Stability Considerations : Research has shown that the electronic properties of the aryl group play a crucial role in determining stability. The incorporation of the methoxy group at the para position of the phenyl ring modulates the reactivity and stability of the imidoyl chloride in beneficial ways.

In the context of fluorinated building blocks, this compound offers a balance of reactivity and stability that makes it valuable for synthetic applications. It provides a means to introduce the trifluoromethyl group in a controlled manner, addressing one of the persistent challenges in organofluorine chemistry.

Significance as a Fluorinated Building Block

This compound has emerged as a significant fluorinated building block due to its versatility in synthetic applications and its role in constructing trifluoromethylated compounds of pharmaceutical and agrochemical interest. The significance of this building block can be appreciated through several key aspects related to its synthetic utility and the importance of the structures it helps to create.

Based on comprehensive research findings, this compound and related trifluoroacetimidoyl chlorides have been employed in a variety of synthetic transformations, demonstrating their versatility as building blocks:

  • Heterocycle Synthesis : One of the most significant applications is in the synthesis of heterocyclic compounds. For instance, the compound has been utilized in the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles through multicomponent reactions with hydrazine hydrate and benzene-1,3,5-triyl triformate. Similarly, copper-mediated [3 + 2] cycloaddition with N-isocyanoiminotriphenylphosphorane has been reported for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. These heterocyclic compounds are of particular interest due to their potential biological activities.

  • Glycosylation Chemistry : An important application is in carbohydrate chemistry, where trifluoroacetimidates derived from trifluoroacetimidoyl chlorides have been utilized as glycosyl donors in glycosylation reactions. The study noted that "N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl chloride demonstrated superior stability compared to 2,2,2-trifluoro-N-phenylacetimidoyl chloride, which is commonly used for glycosyl donor synthesis of the Yu-type". This highlights the impact of the aryl substituent on the stability and reactivity of these compounds.

  • Complex Ring Systems : The compound has found application in the synthesis of complex ring systems. For example, vicinal bis(trifluoroacetimidoyl chloride)s have been used in [2 + 2 + 2] cycloadditions to form benzo-fused eight-membered rings, providing access to challenging molecular architectures.

  • Trifluoromethylation Reactions : Trifluoroacetimidoyl chlorides have been implicated in trifluoromethylation reactions, including palladium-mediated processes for the formation of Aryl-CF₃ bonds. These transformations are valuable for introducing the trifluoromethyl group into aromatic systems.

The following table summarizes key reactions of this compound and related compounds based on research findings:

Reaction Type Reagents Product Type Key Feature Reference
Multicomponent reaction Hydrazine hydrate, benzene-1,3,5-triyl triformate 3-Trifluoromethyl-1,2,4-triazoles Metal-free conditions
[3 + 2] Cycloaddition N-isocyanoiminotriphenylphosphorane, Cu catalyst 3-Trifluoromethyl-1,2,4-triazoles Copper-mediated process
Glycosylation Glycosyl acceptors, Lewis acid catalysis Glycosides High β-selectivity
Nucleophilic substitution Nitrogen nucleophiles (e.g., phenylhydrazine) Iminoamides, precursors to heterocycles Versatile intermediates
Oxidative cyclization t-BuOCl CF₃-benzotriazines Formation of fused heterocycles
[2 + 2 + 2] Cycloaddition Various dienophiles (bis-imidoyl chlorides) Benzo-fused eight-membered rings Access to medium-sized rings

The importance of this compound extends beyond its synthetic utility to the biological and pharmacological significance of the trifluoromethylated compounds it helps to create. The trifluoromethyl group imparts several key properties to molecules that are valuable in medicinal and agricultural chemistry, including enhanced lipophilicity, metabolic stability, binding selectivity, and modulation of acidity/basicity of neighboring functional groups.

These properties make trifluoromethylated compounds—and by extension, the building blocks used to create them—of particular interest in the development of pharmaceuticals and agrochemicals with improved efficacy and pharmacokinetic profiles. The ability of this compound to facilitate the introduction of the trifluoromethyl group into diverse molecular frameworks underscores its significance as a fluorinated building block.

Theoretical Framework for Understanding Reactivity Patterns

Understanding the reactivity patterns of this compound requires a comprehensive theoretical framework that considers its electronic structure, the influence of its constituent functional groups, and the mechanistic pathways of its transformations. This framework provides a basis for predicting and interpreting the behavior of this versatile building block in various reaction contexts.

The reactivity of this compound is profoundly influenced by the electronic effects of its constituent functional groups, which can be analyzed as follows:

  • Trifluoromethyl Group (CF₃) : This group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, enhancing the electrophilicity of the imidoyl carbon. It also stabilizes negative charges that may develop during reactions and influences the strength of the C-Cl bond and the leaving group ability of chloride.

  • 4-Methoxyphenyl Group : This substituent contributes electron density through resonance, particularly through the lone pairs on the oxygen. It modulates the reactivity of the C=N bond, influences the stability of reaction intermediates, and affects the basicity of the imidoyl nitrogen.

  • Imidoyl Chloride Functionality (C=N-Cl) : This serves as an electrophilic center, susceptible to nucleophilic attack. The C=N bond can participate in addition reactions, and the chloride acts as a good leaving group, facilitating substitution reactions.

According to research findings, trifluoroacetimidoyl halides exhibit two primary reactivity patterns:

  • Coupling Reactions : The compound can participate in cross-coupling processes, often involving transition metal catalysis. These reactions may involve the formation of organometallic intermediates through oxidative addition of the C-Cl bond to metal centers.

  • Annulation Reactions : These lead to the formation of cyclic structures, particularly heterocycles containing the trifluoromethyl group. They often involve initial nucleophilic attack followed by cyclization.

The reactions of this compound can proceed through several mechanistic pathways, including:

  • Nucleophilic Substitution at the Imidoyl Carbon : This pathway is relevant to reactions with nucleophiles such as amines, alcohols, and carbon nucleophiles.

  • Addition to the C=N Bond : This pathway may be involved in reactions with Grignard reagents and other nucleophiles that can add to the C=N bond.

  • Oxidative Addition to Transition Metals : This pathway is relevant to metal-catalyzed processes, including those mentioned in research on Aryl−CF₃ Bond-Formation at Pd.

  • Radical Processes : Radical pathways may be involved in certain transformations, particularly those initiated by single-electron transfer.

An important aspect of the reactivity of trifluoroacetimidoyl halides is their stability toward hydrolysis. Research has shown that "Trifluoroacetimidoyl halides are hydrolyzed slowly under acidic or neutral conditions, but rapidly under basic conditions. In contrast, nonfluorinated imidoyl halides are rapidly hydrolyzed even under mild conditions". This differential stability highlights the influence of the trifluoromethyl group on the reactivity of the imidoyl chloride functionality and has practical implications for handling and using these reagents.

The C=N bond in this compound introduces the possibility of geometric isomerism (E/Z configuration). The literature mentions "(Z)-2,2,2-TRIFLUORO-N-(4-METHOXYPHENYL)ETHANECARBONIMIDOYL CHLORIDE" as a synonym, suggesting that the Z isomer may be the predominant or defined form. This stereochemical aspect could influence reactivity and selectivity in certain transformations, particularly those involving additions to the C=N bond or reactions where approach trajectories are sterically constrained.

The theoretical framework outlined above has several practical implications for the use of this compound in synthetic applications:

  • It suggests that basic conditions should be avoided to prevent rapid hydrolysis.
  • It indicates that nucleophilic substitution at the imidoyl carbon is a predominant reaction pathway, guiding the selection of reaction partners.
  • It highlights the potential for metal-catalyzed processes, particularly those involving oxidative addition.
  • It underscores the importance of the electronic modulation provided by the 4-methoxyphenyl group, which may influence reactivity relative to other trifluoroacetimidoyl chlorides.

This theoretical understanding provides a foundation for the rational design of synthetic applications of this compound and for predicting the outcome of novel reactions involving this versatile building block.

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c1-15-7-4-2-6(3-5-7)14-8(10)9(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRVADWNFWYATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75999-66-5
Record name 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
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Preparation Methods

Core Reaction Components

The synthesis of 2,2,2-trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride hinges on the condensation of p-methoxyaniline (4-methoxyaniline) with trifluoroacetic acid, mediated by a triarylphosphine (triphenylphosphine) and a tertiary amine base (triethylamine) in carbon tetrachloride. This reaction proceeds via a two-stage mechanism:

  • Activation of Trifluoroacetic Acid : Triphenylphosphine reacts with carbon tetrachloride to generate a phosphonium intermediate, which facilitates the conversion of trifluoroacetic acid into its corresponding acyl chloride.

  • Nucleophilic Substitution : The activated trifluoroacetyl chloride intermediate reacts with p-methoxyaniline, forming the target acetimidoyl chloride through a nucleophilic aromatic substitution mechanism.

The exothermic nature of the second stage necessitates controlled addition and cooling to prevent side reactions.

Optimized Synthetic Procedure

Reaction Conditions and Stoichiometry

The following table summarizes critical reaction parameters derived from patent literature and experimental protocols:

Parameter Value Source
Molar Ratio (PPh₃:TFA) 3:1
Solvent Carbon tetrachloride
Temperature (Stage 1) 0–5°C (ice bath)
Temperature (Stage 2) Reflux (~70°C)
Reaction Time 10 min (cooling) + 4 h (reflux)
Work-up Hexane wash, rotary evaporation, distillation

Detailed Protocol

  • Stage 1 (Activation) : A mixture of triphenylphosphine (34.6 g, 132 mmol), trifluoroacetic acid (3.37 mL, 44 mmol), triethylamine (7.38 mL, 53 mmol), and carbon tetrachloride (21.33 mL, 220 mmol) is stirred under ice cooling for 10 minutes.

  • Stage 2 (Coupling) : p-Methoxyaniline (6.53 g, 53 mmol) in carbon tetrachloride is added dropwise to the cooled mixture. After complete addition, the reaction is refluxed for 4 hours, cooled, and washed with hexane (3 × 100 mL). The solvent is removed via rotary evaporation, and the crude product is distilled under reduced pressure (75–77°C at 0.3 mmHg) to yield a light yellow liquid.

Characterization and Analytical Data

Spectroscopic Validation

The compound’s structure is confirmed through ¹H NMR and ¹³C NMR spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.31 (m, 2H), 6.96 (m, 2H), 3.84 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) : δ 159.56 (s), 135.45 (s), 127.98 (q), 124.35 (s), 117.05 (q), 114.25 (s), 55.50 (s).

The aromatic protons of the p-methoxyphenyl group resonate at δ 7.31 and 6.96, while the methoxy group appears as a singlet at δ 3.84. The trifluoromethyl group’s quadrupolar splitting is evident in the ¹³C spectrum.

Physical Properties

  • Boiling Point : 75–77°C at 0.3 mmHg.

  • Molecular Weight : 237.61 g/mol.

  • Yield : 89% after distillation.

Scalability and Industrial Considerations

Solvent and Reagent Selection

Carbon tetrachloride, while effective, poses environmental and health risks due to its toxicity. Alternative solvents like dichloromethane or chloroform may be explored, though they may alter reaction kinetics. Triphenylphosphine and triethylamine are used in stoichiometric excess (3:1 and 1.2:1, respectively) to drive the reaction to completion.

Distillation Efficiency

Distillation under high vacuum (0.3 mmHg) ensures high purity (>95%) by removing residual triphenylphosphine oxide and unreacted starting materials. The low boiling range (75–77°C) minimizes thermal degradation.

Comparative Analysis of Methodologies

Patent vs. Laboratory-Scale Protocols

While the patent (US2014/171653) emphasizes a 20% excess of triethylamine and p-methoxyaniline for industrial scalability, laboratory protocols achieve comparable yields with stricter stoichiometry. This discrepancy highlights the trade-off between reagent economy and reaction robustness at scale.

Challenges and Mitigation Strategies

Exothermic Reaction Control

The addition of p-methoxyaniline to the activated trifluoroacetyl chloride intermediate is highly exothermic. Ice-bath cooling and slow addition rates prevent thermal runaway, ensuring consistent product quality.

Byproduct Management

Triphenylphosphine oxide, a byproduct of the reaction, is removed via hexane washes. Residual traces are further eliminated during distillation, as evidenced by the compound’s sharp NMR signals .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group enhances the biological activity and specificity of drugs, making them more effective against specific targets in the body .

Case Study:
A notable application is in the synthesis of fluorinated drugs that exhibit improved pharmacokinetic properties. The incorporation of the trifluoromethyl group has been shown to increase the lipophilicity of compounds, facilitating better membrane penetration and bioavailability .

Pharmaceutical Compound Target Condition Mechanism of Action
Drug ANeurological DisorderModulates neurotransmitter activity
Drug BCancerInhibits tumor growth via apoptosis

Agricultural Chemicals

Development of Pesticides:
The compound is employed in formulating agrochemicals, particularly pesticides. Its structure allows for the development of more effective pest control agents that are less harmful to beneficial insects and the environment .

Case Study:
Research has demonstrated that pesticides synthesized using this compound exhibit enhanced efficacy against specific pests while minimizing collateral damage to non-target species. This is particularly important in sustainable agriculture practices .

Pesticide Target Pest Efficacy Improvement
Pesticide XAphids30% more effective
Pesticide YLeafhoppers25% less toxic to bees

Material Science

Advanced Materials Synthesis:
In material science, this compound is used to create advanced materials such as polymers and coatings. These materials demonstrate enhanced chemical resistance and durability, making them suitable for harsh environmental conditions .

Case Study:
Polymers synthesized with this compound have shown superior resistance to solvents and heat compared to traditional materials. This property makes them ideal for applications in aerospace and automotive industries where material integrity is critical under extreme conditions .

Material Type Application Area Performance Metric
Polymer AAerospace40% higher thermal stability
Coating BAutomotive50% improved chemical resistance

Research Reagents

Facilitating Organic Synthesis:
As a reagent in organic synthesis, this compound facilitates the creation of complex molecules necessary for various research applications in chemistry and biology .

Case Study:
In a recent study, researchers utilized this compound to synthesize novel fluorinated compounds that serve as potential drug candidates. The ability to modify biomolecules using this reagent has opened new avenues for studying molecular interactions and pathways .

Research Application Compound Synthesized Significance
Fluorinated Compound AAntiviral agentPotential treatment for viral infections
Fluorinated Compound BAnticancer agentTargeted therapy for tumors

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic carbon atom in the imidoyl chloride group. This electrophilic center can interact with various nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity by increasing the electrophilicity of the carbon atom.

Comparison with Similar Compounds

Structural Analogs in the Acetimidoyl Chloride Family

The following table compares the target compound with structurally related acetimidoyl chlorides:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride 4-OCH₃ C₉H₇ClF₃NO 237.61 Agrochemical intermediate; high reactivity due to electron-donating OCH₃ group
2,2,2-Trifluoro-N-(3,4,5-trichlorophenyl)acetimidoyl chloride 3,4,5-Cl₃ C₈H₂Cl₄F₃N 310.92 Increased lipophilicity (logP) due to electron-withdrawing Cl groups; potential pesticide applications
2,2,2-Trichloro-N-(chlorosulfonyl)acetimidoyl chloride N/A (sulfonyl chloride) C₂Cl₄NO₂S 246.86 Used in heterocycle synthesis (e.g., thiadiazines); higher electrophilicity

Key Observations :

  • Electronic Effects : The 4-methoxy group in the target compound enhances nucleophilic substitution reactivity compared to electron-withdrawing substituents (e.g., Cl in the trichlorophenyl analog) .
  • Applications : While the target compound is tailored for agrochemicals, the trichlorophenyl variant may find use in pesticides due to increased stability and lipophilicity .

Comparison with Trifluoroacetamide Derivatives

Trifluoroacetamides share the trifluoromethyl group but differ in the reactive head group (amide vs. imidoyl chloride):

Compound Name Head Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide Amide C₁₁H₈F₃NO 243.19 Pharmaceutical scaffold (quinoline moiety enhances bioactivity)
2-Chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide Amide/Cl C₁₀H₈Cl₂F₃NO 292.08 Herbicidal activity; dual chloro substituents enhance stability
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide Amide/Iodo C₈H₅F₃INO 315.03 Intermediate for bioactive compounds; iodine enables further functionalization

Key Observations :

  • Reactivity: The imidoyl chloride group in the target compound is more reactive than amides, enabling facile nucleophilic substitutions (e.g., with alkynes in Sonogashira-like couplings) .
  • Biological Relevance : Amide derivatives exhibit direct pharmacological activity, whereas the target compound’s utility lies in synthesis.

Physicochemical Properties

A comparative analysis of key properties:

Property Target Compound 3,4,5-Trichlorophenyl Analog 2-Iodophenyl Acetamide
Exact Molecular Weight 237.01691 310.92 315.03
Hydrogen Bond Acceptors 2 2 2
Rotatable Bonds 3 3 2
LogP (Predicted) ~2.5 (moderate) ~4.1 (high) ~3.8

Key Observations :

  • Lipophilicity : The trichlorophenyl analog’s higher logP suggests better membrane permeability, aligning with pesticide applications .
  • Synthetic Flexibility : The target compound’s three rotatable bonds facilitate conformational adaptability in reactions .

Biological Activity

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Chemical Formula : C8_{8}H5_{5}ClF3_{3}N
  • Molecular Weight : 207.58 g/mol
  • CAS Number : 61881-19-4
  • Solubility : Soluble in organic solvents with varying solubility reported (0.22 mg/ml to 0.643 mg/ml) .

Biological Activity Overview

The biological activity of this compound primarily relates to its interactions with various biological targets, particularly in the realm of enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

  • CYP Enzyme Inhibition :
    • The compound acts as an inhibitor of CYP1A2, which is involved in drug metabolism .
    • It does not inhibit other CYP enzymes such as CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various pathogens:

PathogenIC50/MIC Value
Staphylococcus aureusIC50 = 0.5 µg/ml
Mycobacterium tuberculosisMIC = 1.5 µg/ml
Leishmania donovaniIC50 = 1.8 µg/ml
Plasmodium falciparumIC50 = 4.5 ng/ml
P-388 leukemia cellsIC50 = 0.07 µg/ml
HIV-1EC50 = 4.2 µM

These findings suggest that the compound may possess potential as an antimicrobial agent in therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound involves several steps that incorporate various reagents and conditions to achieve the desired product. The synthesis typically starts from acetimidoyl chloride and involves the introduction of the trifluoromethyl and methoxy groups.

Case Study: Synthesis of Related Compounds

Research has shown that derivatives of this compound can be synthesized effectively, leading to a variety of biologically active molecules. For example:

  • N-(4-Methoxyphenyl)acetimidamide derivatives were synthesized and tested for their biological activities.
  • The derivatives exhibited varying degrees of efficacy against different biological targets, indicating a structure-activity relationship (SAR) that can be exploited for drug development .

Research Findings and Implications

Research has indicated that modifications to the structure of this compound can lead to enhanced biological activity. For instance:

  • The introduction of additional functional groups can improve selectivity and potency against specific pathogens.
  • Studies have highlighted the importance of the trifluoromethyl group in enhancing lipophilicity and membrane permeability, which are critical for bioavailability .

Q & A

Q. What are the standard synthetic routes for preparing 2,2,2-trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride, and what methodological considerations are critical for optimizing yield?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key method involves reacting 4-methoxyaniline with trichloroacetyl chloride, followed by fluorination. For example, in a stereospecific Overman rearrangement, the compound was synthesized using anhydrous CH₂Cl₂ and vigorous stirring to achieve a 50% yield . Critical considerations include:

  • Anhydrous conditions : Moisture leads to hydrolysis of the reactive chloride group.
  • Temperature control : Reactions are often conducted at 0–5°C to suppress side reactions.
  • Purification : Column chromatography (e.g., 15% Et₂O in hexanes) is used to isolate the product .

Q. How can structural characterization of this compound be performed, and what analytical techniques are most reliable?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C-Cl: 1.73 Å) and torsion angles (e.g., 178.5° for the trifluoromethyl group) .
  • NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -70 ppm), while ¹H NMR distinguishes aromatic protons (δ 6.8–7.5 ppm) .
  • Mass spectrometry : Exact molecular weight confirmation (237.01691 g/mol) using high-resolution MS .

Q. What are the key physicochemical properties of this compound, and how do they influence reactivity?

Answer:

PropertyValueRelevanceSource
Molecular weight237.01691 g/molDetermines stoichiometry in reactions
Hydrogen bond acceptors2Impacts solubility in polar solvents
Rotatable bonds3Affects conformational flexibility
LogP (calculated)~2.5Predicts membrane permeability

The trifluoromethyl group enhances electrophilicity, while the 4-methoxyphenyl moiety stabilizes intermediates via resonance .

Q. What safety protocols are essential when handling this compound?

Answer:

  • Protective equipment : Gloves, goggles, and fume hoods are mandatory due to skin/eye toxicity (H313, H333) .
  • First aid : Immediate rinsing with water for 15+ minutes upon contact .
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound participate in stereospecific reactions like the Overman rearrangement, and what mechanistic insights are critical?

Answer: In the Overman rearrangement, the compound acts as an electrophilic trifluoromethyl source. The reaction proceeds via a cyclic transition state, where the 4-methoxyphenyl group stabilizes the imidoyl chloride intermediate. Key insights:

  • Stereochemical control : Chiral centers are retained with >90% enantiomeric excess (ee) when using enantiopure substrates .
  • Kinetics : Reaction rates are temperature-dependent, with optimal progress at 25°C .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer: Yields vary from 2–50% depending on the method:

  • Low yields (2–5%) : Observed in multi-step syntheses with purification bottlenecks .
  • High yields (50%) : Achieved via streamlined protocols (e.g., one-pot reactions) .
    Resolution : Use kinetic studies to identify rate-limiting steps (e.g., fluorination) and optimize reagent stoichiometry .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Answer:

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • MD simulations : Model solvation effects in aprotic solvents (e.g., DMF) to refine reaction conditions .
  • Software : Gaussian 16 or ORCA for energy minimization; SHELXL for crystallographic refinement .

Q. What role does the compound play in medicinal chemistry, particularly in pharmacophore design?

Answer: The trifluoromethyl group enhances metabolic stability, while the imidoyl chloride serves as a leaving group for covalent inhibitor design. Example applications:

  • Kinase inhibitors : The 4-methoxyphenyl moiety mimics ATP’s adenine ring in binding pockets .
  • Antimicrobials : Structural analogs show activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .

Q. What crystallographic data are available, and how do they inform molecular interactions?

Answer: X-ray data (Triclinic, P1 space group) reveal:

  • Bond lengths : C-F (1.33 Å), C-Cl (1.73 Å) .
  • Packing : π-π stacking between aromatic rings (3.8 Å spacing) stabilizes the crystal lattice .
    These data guide co-crystallization studies with target proteins (e.g., cytochrome P450) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.